Benzyl phenylacetate Benzyl phenylacetate Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992)
Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or benzyl phenylacetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.
Brand Name: Vulcanchem
CAS No.: 102-16-9
VCID: VC20993186
InChI: InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES: C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

Benzyl phenylacetate

CAS No.: 102-16-9

Cat. No.: VC20993186

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl phenylacetate - 102-16-9

Specification

Description Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992)
Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or benzyl phenylacetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.
CAS No. 102-16-9
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name benzyl 2-phenylacetate
Standard InChI InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key MIYFJEKZLFWKLZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
Flash Point greater than 200 °F (NTP, 1992)

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